2-bromo-6-[(Z)-[(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl]-4-nitrophenol
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Overview
Description
2-bromo-6-[(Z)-[(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl]-4-nitrophenol is a complex organic compound with a unique structure that includes bromine, nitro, and pyrimidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-[(Z)-[(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl]-4-nitrophenol typically involves multiple steps. One common method includes the reaction of 2-bromo-4-nitrophenol with 4,6-dimethylpyrimidine-2-carbaldehyde in the presence of a hydrazine derivative. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-bromo-6-[(Z)-[(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl]-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Substitution: The hydrazine moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles like amines for substitution reactions. The reactions typically occur under mild to moderate conditions, often requiring a catalyst or a specific pH range .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 2-amino-6-[(Z)-[(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl]-4-nitrophenol .
Scientific Research Applications
2-bromo-6-[(Z)-[(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl]-4-nitrophenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-bromo-6-[(Z)-[(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl]-4-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-methyl-6-nitrophenol: Similar structure but lacks the pyrimidine and hydrazine groups.
4,6-dimethylpyrimidine-2-carbaldehyde: Contains the pyrimidine group but lacks the bromine and nitro groups.
2-bromo-6-methylpyridine: Contains the bromine and pyridine groups but lacks the nitro and hydrazine groups.
Uniqueness
2-bromo-6-[(Z)-[(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl]-4-nitrophenol is unique due to its combination of bromine, nitro, and pyrimidine groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-bromo-6-[(Z)-[(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl]-4-nitrophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN5O3/c1-7-3-8(2)17-13(16-7)18-15-6-9-4-10(19(21)22)5-11(14)12(9)20/h3-6,20H,1-2H3,(H,16,17,18)/b15-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYBRWZYJKXCMK-UUASQNMZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N/N=C\C2=C(C(=CC(=C2)[N+](=O)[O-])Br)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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